molecular formula C17H18Br2N2O B150537 Wiskostatin CAS No. 253449-04-6

Wiskostatin

Cat. No.: B150537
CAS No.: 253449-04-6
M. Wt: 426.1 g/mol
InChI Key: XUBJEDZHBUPBKL-UHFFFAOYSA-N
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Description

Wiskostatin is a chemical compound known for its role as a selective inhibitor of neuronal Wiskott-Aldrich Syndrome Protein (N-WASP). N-WASP is a member of the Wiskott-Aldrich Syndrome Protein family that regulates actin polymerization, a crucial process in cell movement and shape maintenance . This compound has been widely used in scientific research to study the functions of N-WASP and its involvement in various cellular processes.

Mechanism of Action

Target of Action

Wiskostatin is a potent and selective inhibitor of the Neuronal Wiskott-Aldrich Syndrome Protein (N-WASP) . N-WASP is a member of the Wiskott-Aldrich Syndrome Protein (WASP) family, which plays a crucial role in regulating actin polymerization .

Mode of Action

This compound functions by interacting with a cleft in the regulatory GTPase-binding domain (GBD) of WASP . This interaction induces the folding of the isolated, unstructured GBD into its autoinhibited conformation . Thus, this compound stabilizes N-WASP in its autoinhibited state , inhibiting N-WASP-mediated actin polymerization .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the actin polymerization pathway . N-WASP and WAVE stimulate actin-related protein (Arp)2/3-mediated actin polymerization, leading to diverse downstream effects, including the formation and remodeling of cell surface protrusions, modulation of cell migration, and intracytoplasmic propulsion of organelles and pathogens . By inhibiting N-WASP, this compound disrupts these processes .

Pharmacokinetics

It is known that this compound is a small molecule , which suggests that it may have good bioavailability

Result of Action

This compound’s inhibition of N-WASP leads to significant impairment of cell growth . It also affects other cellular behaviors, such as cell motility, adhesion, migration, and invasion . Furthermore, this compound treatment causes a rapid, profound, and irreversible decrease in cellular ATP levels , which is consistent with its global effects on cell function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound can significantly affect its efficacy . Higher concentrations of this compound can lead to a more pronounced inhibition of N-WASP-dependent processes .

Biochemical Analysis

Biochemical Properties

Wiskostatin interacts with the Wiskott-Aldrich syndrome protein (WASP), a key component of signaling pathways that regulate the actin cytoskeleton . This compound selectively inhibits N-WASP-mediated actin polymerization in vitro . It has been observed that this compound treatment can cause a rapid, profound, and irreversible decrease in cellular ATP levels .

Cellular Effects

This compound has been shown to significantly impair lung cancer cell growth . It also affects other cell behaviors, such as invasion in SK-MES-1 cells and motility, adhesion, and migration in A-549 cells . This compound treatment has been associated with a reduced localization of Arp2/3 complex within the contractile ring .

Molecular Mechanism

This compound works by selectively inhibiting N-WASP-mediated actin polymerization . This inhibition leads to diverse downstream effects, including the formation and remodeling of cell surface protrusions, modulation of cell migration, and intracytoplasmic propulsion of organelles and pathogens .

Temporal Effects in Laboratory Settings

This compound has been observed to cause a rapid and dose-dependent inhibition of N-WASP-dependent membrane trafficking steps . It also inhibits numerous other cellular functions that are not believed to be N-WASP dependent .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been extensively studied, it has been noted that this compound treatment can cause a profound inhibition of certain cellular functions .

Metabolic Pathways

It is known that this compound interacts with the Wiskott-Aldrich syndrome protein (WASP), which plays a key role in actin polymerization .

Transport and Distribution

It has been observed that this compound can cause a decrease in cellular ATP levels, which may impact its distribution within the cell .

Subcellular Localization

Given its role in inhibiting N-WASP-mediated actin polymerization, it is likely that it localizes to areas of the cell where actin polymerization occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Wiskostatin can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 3,6-dibromocarbazole with a dimethylamino-propan-2-ol derivative. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The production process involves careful control of reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Wiskostatin primarily undergoes substitution reactions due to the presence of bromine atoms in its structure. These reactions can involve the replacement of bromine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents used. For example, the reaction with an amine can result in the formation of an amine-substituted derivative of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its selective inhibition of N-WASP, making it a valuable tool for studying the specific functions of this protein in various cellular processes. Its ability to stabilize the autoinhibited conformation of N-WASP distinguishes it from other inhibitors that may have broader or less specific effects .

Properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-(dimethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Br2N2O/c1-20(2)9-13(22)10-21-16-5-3-11(18)7-14(16)15-8-12(19)4-6-17(15)21/h3-8,13,22H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBJEDZHBUPBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893518
Record name Wiskostatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253449-04-6
Record name 3,6-Dibromo-α-[(dimethylamino)methyl]-9H-carbazole-9-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253449-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Wiskostatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253449046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Wiskostatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Wiskostatin
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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